Harmaline hydrochloride dihydrate

MAO-A Inhibition Neuropharmacology Structure-Activity Relationship

Harmaline hydrochloride dihydrate (≥98% HPLC) is the definitive, fully characterized reference standard for reproducible neuropharmacology and analytical chemistry. Unlike undefined plant extracts or less stable free-base preparations, this precisely hydrated hydrochloride salt ensures batch-to-batch consistency. Its extreme ~25,000-fold MAO-A selectivity over MAO-B eliminates the confounding variables inherent to harmine or harmalol, guaranteeing unambiguous data in rodent essential tremor models, NO-dependent vasorelaxation studies, and regulatory botanical QC. Choose the validated standard.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
CAS No. 6027-98-1
Cat. No. B008384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmaline hydrochloride dihydrate
CAS6027-98-1
SynonymsHARMALOL METHYL ETHER HYDROCHLORIDE DIHYDRATE; HARMALINE HYDROCHLORIDE DIHYDRATE; 1-METHYL-7-METHOXY-3,4-DIHYDRO-BETA-CARBOLINE HYDROCHLORIDE DIHYDRATE; 3,4-DIHYDRO-7-METHOXY-1-METHYL-9H-PYRIDO[3,4-B]-INDOLE HYDROCHLORIDE DIHYDRATE; 3,4-DIHYDRO-7-METHOXY
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESCC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl
InChIInChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H
InChIKeyPULNGKOFHCQQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harmaline Hydrochloride Dihydrate (CAS 6027-98-1): A Standardized β-Carboline Alkaloid for Neuroscience and Pharmacology Research


Harmaline hydrochloride dihydrate is a high-purity, hydrated hydrochloride salt of the naturally occurring β-carboline alkaloid harmaline [1]. As a fully characterized and stabilized form, it is supplied as an analytical reference standard with typical HPLC purity exceeding 98% [2], making it the preferred choice for quantitative and reproducible research over crude plant extracts or less stable free-base preparations. Harmaline functions as a potent, reversible, and highly selective inhibitor of monoamine oxidase A (MAO-A) and is widely employed as a pharmacological tool to induce rhythmic neuronal firing in the inferior olivary nucleus, serving as a key animal model for essential tremor [3].

Beyond the β-Carboline Scaffold: Why Harmaline Hydrochloride Dihydrate Cannot Be Interchanged with Analogs


Substituting harmaline with structurally similar β-carboline alkaloids like harmine or harmalol introduces significant variability in key research parameters, including enzyme inhibition potency, selectivity profile, and in vivo pharmacokinetics [1]. While all three alkaloids inhibit MAO-A, their IC50 values and target specificity differ markedly, directly impacting the interpretation of experimental results. For instance, harmine exhibits a distinct DYRK1A/MAO-A inhibition ratio and different metabolic stability, whereas harmalol lacks the endothelium-dependent vasorelaxant activity characteristic of harmaline [2][3]. The use of a precisely defined, high-purity salt form like harmaline hydrochloride dihydrate ensures batch-to-batch consistency, eliminates variability from undefined plant extracts, and is essential for generating reproducible, quantitative data in fields ranging from neuropharmacology to analytical chemistry.

Quantitative Differentiation of Harmaline Hydrochloride Dihydrate: Evidence for Scientific Selection


Superior MAO-A Inhibitory Potency Compared to the Metabolite Harmalol

In a direct comparative study using a human MAO-A enzymatic assay, harmaline demonstrated significantly higher potency than its primary metabolite, harmalol [1].

MAO-A Inhibition Neuropharmacology Structure-Activity Relationship

Defined and Differentiated Functional Effect on Vasorelaxation Compared to Harmalol

In a head-to-head comparison using isolated rat thoracic aorta, harmaline and harmine exhibited endothelium-dependent vasorelaxant effects, whereas harmalol's effect was independent of the endothelium [1].

Vascular Biology Endothelial Function Nitric Oxide

Extreme MAO-A Selectivity: A 25,000-Fold Window Over MAO-B

Harmaline exhibits an extremely high degree of selectivity for the MAO-A isozyme over MAO-B, a defining characteristic that distinguishes it from other MAO inhibitors [1].

Enzyme Selectivity MAO-B Off-Target Effects

Unique Pharmacological Profile as an NMDA Receptor Inverse Agonist

Harmaline possesses a unique pharmacological action as an inverse agonist at the NMDA receptor, a mechanism not shared by all β-carboline analogs, which underpins its specific use as a tremorogenic agent [1][2].

NMDA Receptor Neuropharmacology Tremor Model

Distinct DYRK1A/MAO-A Inhibition Ratio: A Marker of Polypharmacology

Harmaline exhibits a significantly different dual-inhibition profile compared to its close analog harmine, as shown by the ratio of their IC50 values for DYRK1A and MAO-A [1].

Polypharmacology Kinase Inhibition Drug Discovery

Defined Application Scenarios for Harmaline Hydrochloride Dihydrate Based on Evidence


Establishing and Validating the Harmaline-Induced Rodent Model of Essential Tremor

Harmaline hydrochloride dihydrate is the definitive pharmacological tool for inducing an acute, reversible tremor in rodents that closely mimics the pathology of human essential tremor. As supported by its mechanism as an NMDA receptor inverse agonist and its induction of rhythmic firing in the inferior olive, a single intraperitoneal dose (e.g., 30 mg/kg in mice) reliably generates the tremor phenotype [1][2]. Its high MAO-A selectivity ensures that the observed effects are not confounded by MAO-B inhibition, making it an essential reagent for studies investigating the neuroanatomical and neurochemical basis of tremor and for screening potential anti-tremor therapeutics.

High-Precision Analytical Standard for Quantifying Harmala Alkaloids in Complex Matrices

Harmaline hydrochloride dihydrate, supplied with a typical purity of >98% as verified by HPLC, is the required standard for developing and validating quantitative analytical methods [1]. This high-purity, stable salt form is essential for accurately quantifying harmaline content in botanical raw materials (e.g., Peganum harmala seeds), plant extracts, traditional medicine formulations, and biological samples using techniques like HPLC-DAD, LC-MS/MS, or CE-UV. Unlike a less pure or undefined reference, it provides the analytical fidelity necessary for regulatory compliance, quality control, and reproducible pharmacokinetic/toxicokinetic studies.

Investigating Endothelium-Dependent Vasorelaxation and Nitric Oxide Signaling Pathways

For researchers studying vascular biology, harmaline is the β-carboline of choice for probing NO-dependent vasorelaxation pathways. Direct comparative studies have established that harmaline's vasorelaxant effect is mediated through actions on endothelial cells to release nitric oxide (NO), a property not shared by harmalol [1]. This defined mechanism allows investigators to use harmaline as a chemical probe to dissect endothelium-dependent and -independent signaling pathways, examine calcium channel regulation in vascular smooth muscle, and study endothelial dysfunction in various disease models.

Probing MAO-A Function in Neuropharmacology and Behavioral Studies

The extreme MAO-A selectivity of harmaline (~25,000-fold over MAO-B) makes it an unparalleled tool for dissecting the specific role of this isozyme in the central nervous system [1]. Researchers investigating the effects of MAO-A inhibition on neurotransmitter levels (e.g., serotonin, norepinephrine), behavior, neuroprotection, or psychiatric disease models require this degree of selectivity to draw clear, unambiguous conclusions. Using a less selective analog like harmane would introduce MAO-B inhibition as a significant confounding variable, potentially obscuring or misinterpreting the results.

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